![molecular formula C9H8BrNO2 B1302533 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 309965-30-8](/img/structure/B1302533.png)
6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” is a chemical compound with the CAS Number: 309965-30-8 . It has a molecular weight of 242.07 . The compound is stored in an inert atmosphere at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The linear formula of this compound is C9H8BrNO2 . The InChI Code is 1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.07 . The storage temperature is between 2-8 degrees Celsius in an inert atmosphere .Applications De Recherche Scientifique
Anticancer Activity
Compounds similar to “6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” have been examined for their in vitro anticancer activity . The structure of these compounds allows for potential therapeutic applications in targeting cancer cells .
Antibacterial Properties
Derivatives of this compound class have shown antibacterial activities . This suggests that “6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” could be used in the development of new antibacterial agents .
Antithrombotic Effects
Some benzoxazine compounds exhibit antithrombotic effects , which could make them useful in preventing blood clots .
Anticonvulsant Potential
The anticonvulsant activity is another area where related compounds have shown promise, indicating potential applications in treating seizure disorders .
Serotonin Receptor Antagonism
These compounds can act as 5-HT6 receptor antagonists , which may have implications in treating various neurological disorders .
Potassium Channel Openers
They have been identified as bladder-selective potassium channel openers , which could be beneficial in treating urinary incontinence .
Dopamine Agonism
Acting as dopamine agonists , these compounds could have applications in treating conditions like Parkinson’s disease .
PI3Kinase Inhibition
Inhibitors of PI3Kinase are important in cancer therapy, and related compounds have shown activity in this area .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3-methyl-4H-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNJVWTLNPLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.